molecular formula C12H15BrFN B13606653 3-(2-Bromo-4-fluorobenzyl)piperidine

3-(2-Bromo-4-fluorobenzyl)piperidine

Cat. No.: B13606653
M. Wt: 272.16 g/mol
InChI Key: LPWUBPXOZJYRHP-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorobenzyl)piperidine: is an organic compound with the molecular formula C12H15BrFN . It is a derivative of piperidine, where the piperidine ring is substituted with a 2-bromo-4-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-fluorobenzyl)piperidine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-4-fluorobenzyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2-Bromo-4-fluorobenzyl)piperidine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules through cross-coupling reactions .

Biology: In biological research, this compound is used to study the effects of fluorinated and brominated benzyl groups on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with biological targets .

Medicine: Its unique structure makes it a valuable scaffold for designing drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of materials with specific electronic and optical properties .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3-(2-Bromo-4-fluorobenzyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

3-[(2-bromo-4-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15BrFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2

InChI Key

LPWUBPXOZJYRHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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